molecular formula C12H18O B11965290 4-Phenylhexan-3-ol CAS No. 6006-69-5

4-Phenylhexan-3-ol

Cat. No.: B11965290
CAS No.: 6006-69-5
M. Wt: 178.27 g/mol
InChI Key: ULPQLWRDYRDMRS-UHFFFAOYSA-N
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Description

4-Phenylhexan-3-ol is a secondary alcohol with a phenyl substituent at the 4th carbon of a hexanol backbone (molecular formula: C₁₂H₁₆O, molecular weight: 176.25 g/mol). The phenyl group enhances lipophilicity, influencing solubility and reactivity compared to simpler alkanols.

Properties

CAS No.

6006-69-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-phenylhexan-3-ol

InChI

InChI=1S/C12H18O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3

InChI Key

ULPQLWRDYRDMRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylhexan-3-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with hexan-3-one to produce this compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylhexan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 4-Phenylhexan-3-one.

    Reduction: 4-Phenylhexane.

    Substitution: 4-Phenylhexyl chloride.

Mechanism of Action

The mechanism of action of 4-Phenylhexan-3-ol depends on its application. In biological systems, it may interact with cellular membranes and proteins, altering their function. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Phenylphenol (Biphenyl-4-ol)
  • Molecular Formula : C₁₂H₁₀O
  • Key Features: A phenolic compound with a hydroxyl group directly attached to a biphenyl system.
  • Applications : Widely used as a disinfectant, preservative, and intermediate in polymer synthesis .
  • Safety : Requires stringent handling due to irritant properties; first aid measures emphasize thorough rinsing for eye/skin exposure .
3-Methyl-3-sulfanylhexan-1-ol
  • Molecular Formula : C₇H₁₆OS
  • Key Features : Contains a thiol (-SH) and alcohol (-OH) group, enhancing reactivity in flavor and fragrance applications.
  • Applications : Used in synthetic flavor formulations due to its sulfur-containing structure .
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol
  • Molecular Formula : C₆H₁₂O₃
  • Key Features : A cyclic ether with dual hydroxyl groups, enabling versatility in pharmaceutical and material science synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Boiling Point (°C, estimated) Solubility (Water)
4-Phenylhexan-3-ol 176.25 Secondary alcohol, phenyl ~250–270 Low (hydrophobic)
4-Phenylphenol 170.21 Phenol, biphenyl 305–310 Slightly soluble (~1 g/L)
3-Methyl-3-sulfanylhexan-1-ol 148.26 Thiol, primary alcohol ~200–210 Moderate (polar groups)
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol 132.16 Diol, cyclic ether ~300–320 High (polar structure)

This compound

  • Synthetic Utility : Likely serves as a chiral building block in asymmetric synthesis due to its stereogenic center at C3.
  • Fragrance Potential: Analogous to other phenyl-substituted alcohols, it may contribute to musk or floral odor profiles.

4-Phenylphenol

  • Antimicrobial Activity : Effective against fungi and bacteria, supporting its use in industrial preservatives .

3-Methyl-3-sulfanylhexan-1-ol

  • Flavor Chemistry: Imparts tropical or fruity notes, as seen in thiol-containing flavor compounds .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

  • Drug Development : Used in synthesizing glycomimetics or carbohydrate-based therapeutics due to its stereochemical rigidity .

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